N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a furan-2-yl moiety at position 3. A sulfanyl acetamide linker connects the triazole to a 4-ethylphenyl group. Its synthesis likely involves cyclization and alkylation steps, as seen in related compounds .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-12-6-8-13(9-7-12)18-15(22)11-24-17-20-19-16(21(17)2)14-5-4-10-23-14/h4-10H,3,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHOZDFCOWWDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the triazole intermediate.
Attachment of the Ethylphenyl Group: This step may involve a substitution reaction where the ethylphenyl group is attached to the nitrogen atom of the triazole ring.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially yielding different reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the ethylphenyl or furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the triazole ring may produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological properties, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound may find applications in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and the ethylphenyl group may enhance binding affinity and specificity towards the target.
Comparison with Similar Compounds
Comparison with VUAA1 (Orco Agonist)
VUAA1 : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide .
| Feature | Target Compound | VUAA1 |
|---|---|---|
| 5-Substituent | Furan-2-yl | 3-Pyridinyl |
| 4-Substituent | Methyl | Ethyl |
| Biological Role | Potential Orco modulation | Orco agonist (insect odorant receptors) |
| Key Difference | Heterocyclic aromatic (furan) | Basic aromatic (pyridine) |
Orco agonism in VUAA1 is critical for insect olfaction studies, suggesting the target compound could serve as a structural probe for receptor specificity .
Antiviral Derivatives with Triazole-Sulfanyl Scaffolds
Antiviral Analogs : 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives ().
| Feature | Target Compound | Antiviral Derivatives |
|---|---|---|
| Core Structure | Triazole-sulfanyl-acetamide | Triazole-sulfanyl-acetamide |
| 5-Substituent | Furan-2-yl | Varied (not specified) |
| Activity | Underexplored | Inhibits adenovirus/ECHO-9 replication |
While the target compound shares the triazole-sulfanyl-acetamide backbone, its furan substituent may confer distinct electronic properties. Antiviral derivatives in highlight the scaffold’s versatility, suggesting the target compound warrants evaluation against viral targets .
Antimicrobial and Anti-Inflammatory Analogs
N-Substituted Aryl Acetamides (): Derivatives with pyridin-4-yl and carbamoyl groups.
| Feature | Target Compound | Antimicrobial Derivatives |
|---|---|---|
| Triazole Substituent | Furan-2-yl, methyl | Pyridin-4-yl, carbamoyl |
| N-Substituent | 4-Ethylphenyl | Varied aryl groups |
| Activity | Not reported | Antibacterial (MIC: 12.5–50 µg/mL) |
Electron-withdrawing groups on aryl rings in enhance antimicrobial activity.
Fluorinated and Halogenated Analogs
Examples :
| Feature | Target Compound | Halogenated Analogs |
|---|---|---|
| Aromatic Ring | 4-Ethylphenyl | Halogen-substituted phenyl |
| Bioactivity | Undetermined | Predicted enhanced PK properties |
Halogenation (e.g., F, Cl, Br) often improves membrane permeability and metabolic resistance. The target compound’s ethyl group may offer comparable lipophilicity without halogen-related toxicity risks .
Physicochemical Properties
- Molecular Weight : ~363 g/mol (estimated).
- LogP : Predicted ~2.5 (furan and ethyl groups enhance lipophilicity).
- Acid Dissociation (pKa) : ~11.3 (similar to analogs in ), suggesting moderate basicity .
Biological Activity
N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a triazole moiety, which has been recognized for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.
The compound's molecular formula is with a molecular weight of 355.5 g/mol. Its structure features a triazole ring linked to a furan moiety and an ethylphenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5OS |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H21N5OS/c1-3-14... |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Studies have shown that similar compounds exhibit high efficacy against various fungal strains. For instance, compounds with the triazole moiety have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.01–0.27 μmol/mL against pathogenic fungi such as Aspergillus spp. and Candida spp. .
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been extensively documented. Compounds similar to this compound have shown considerable activity against both Gram-positive and Gram-negative bacteria. For example, certain triazole-based compounds have been reported with MIC values ranging from 0.125 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer properties of triazoles are gaining attention in drug development. Research has indicated that specific derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. The structure–activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance anticancer efficacy.
Case Studies
Several case studies highlight the biological activity of related triazole compounds:
- Antifungal Efficacy : A study compared the antifungal activity of several triazole derivatives against Gibberella nicotiancola and Gibberella saubinetii, demonstrating that some derivatives had higher potency than established antifungals like ketoconazole.
- Antibacterial Properties : Another investigation evaluated a series of triazole-thiadiazole hybrids for antibacterial activity against MRSA, revealing that certain modifications increased potency significantly compared to standard treatments like vancomycin.
- Anticancer Potential : In vitro studies on triazole-containing compounds showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
